

Comparative Potency of Ethacrynic Acid Derivatives

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Compound Focus: Ethacrynic Acid

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The assessment of potency for EA derivatives is primarily focused on their **anti-proliferative activity against various cancer cell lines**, measured by the half-maximal inhibitory concentration (IC₅₀). Lower IC₅₀ values indicate higher potency.

Table 1: Anti-proliferative Activity of Selected EA Derivatives [1] [2]

Compound	Description	HL60 (Promyelocytic Leukemia) IC ₅₀ (μM)	HCT116 (Colon Carcinoma) IC ₅₀ (μM)	Other Cancer Cell Lines (IC ₅₀)
EA (Parent)	Lead compound	>10 [2]	-	-
Compound 8	Propargyl & hydroxyl groups	0.015 (15 nM) [2]	-	A549 (41.2 nM), MCF7 (61.5 nM), PC3 (68.7 nM) [2]
Compound 2	Nitrogen heterocycle	0.86 [1]	Active at 1μM (28% viability) [1]	-
Compound 3	Nitrogen heterocycle	1.21 [1]	-	-

Compound	Description	HL60 (Promyelocytic Leukemia) IC ₅₀ (μM)	HCT116 (Colon Carcinoma) IC ₅₀ (μM)	Other Cancer Cell Lines (IC ₅₀)
Compound 10	Nitrogen heterocycle	2.37 [1]	Active at 1μM (48% viability) [1]	-
Compound 7	Amide derivative	1.7 [2]	-	-

Key Insights from Structure-Activity Relationship (SAR):

- **Modification of the carboxylic acid:** Converting the carboxylic acid of EA to an amide (e.g., Compound 7) or a propargyl group (e.g., Compound 8) significantly enhances anti-proliferative activity [2].
- **Introduction of a hydroxyl group:** Adding a hydroxyl group to the aromatic ring in the *ortho* position to the ketone, which enables the formation of an intramolecular hydrogen bond, markedly increases potency. This is evident in the nanomolar activity of **Compound 8** [2].
- **Role of the Michael acceptor:** The α,β -unsaturated ketone (Michael acceptor) is essential for activity, as it allows the compound to react with cysteine thiols in target proteins like glutathione S-transferase P1-1 (GSTP1-1) [1] [2] [3].

Experimental Protocols for Key Assays

To ensure the reproducibility of the data presented, here are the methodologies for the core experiments cited.

1. In Vitro Anti-proliferative Assay [1] [2]

- **Objective:** To determine the inhibitory effect of EA derivatives on cancer cell growth.
- **Cell Lines:** Commonly used lines include HL60 (promyelocytic leukemia) and HCT116 (human colon carcinoma).
- **Procedure:**
 - Cells are seeded in culture plates and allowed to adhere.
 - Test compounds are added at a range of concentrations (e.g., from 1 μM) and incubated for a specified time (e.g., 48 hours).
 - Cell viability is quantified using assays like the **CellTiter-Glo Luminescent Assay**, which measures ATP levels as an indicator of metabolically active cells.

- Dose-response curves are generated, and IC₅₀ values are calculated.
- **Key Reagent:** CellTiter-Glo Reagent [1].

2. Molecular Docking Studies [1] [4]

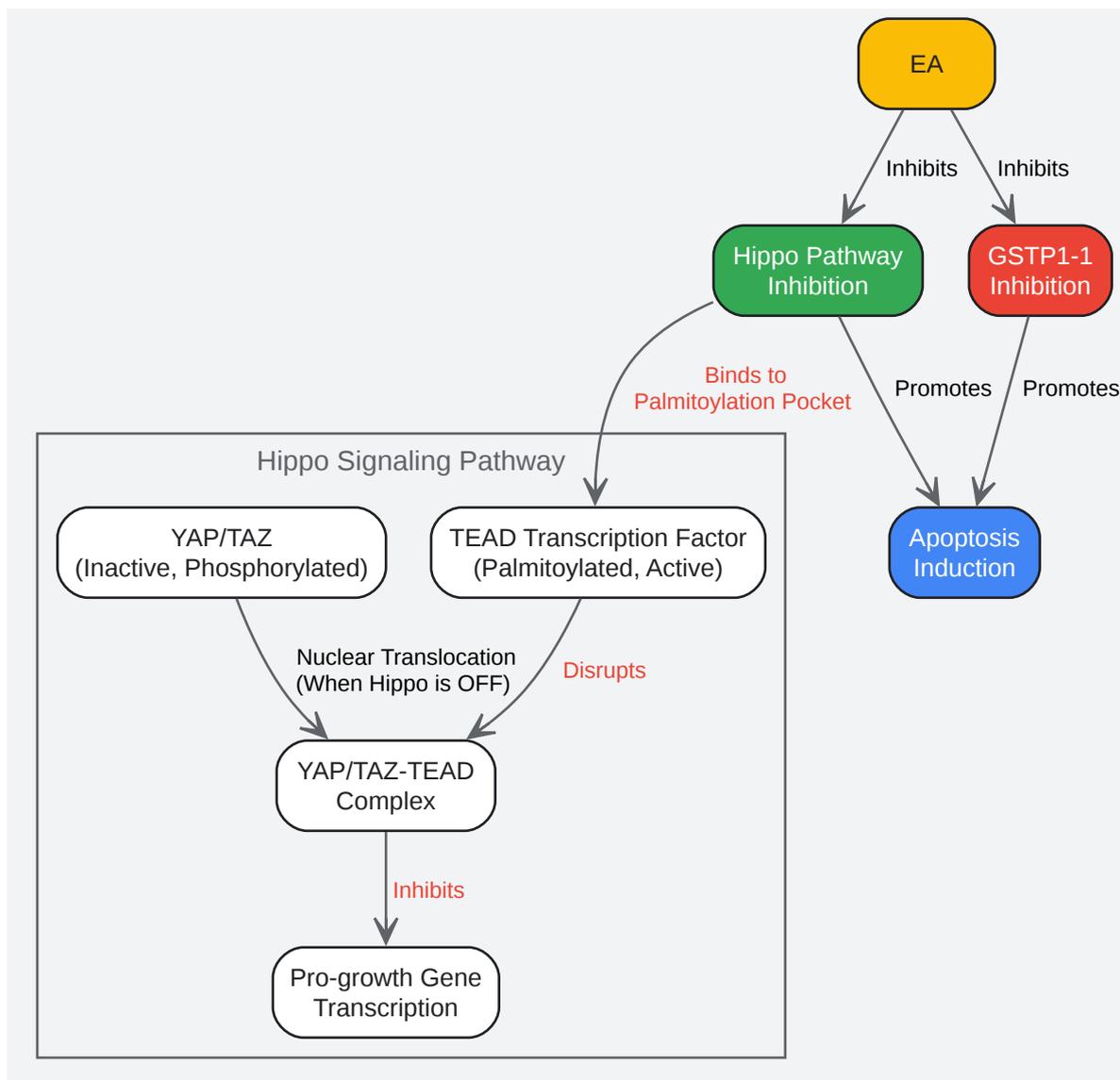
- **Objective:** To predict the binding mode and affinity of EA derivatives to target proteins.
- **Target Proteins:**
 - **GSTP1-1** (PDB ID: 2GSS): To understand the inhibition of glutathione S-transferase [1].
 - **Caspase-3** (PDB ID: 4AU8): To investigate the induction of apoptosis [1].
 - **TEAD2** (PDB ID: 5DQ8): To explore the disruption of the Hippo signaling pathway [4].
- **Software & Parameters:** Docking is performed using software like SYBYL-X [4]. The palmitoylation pocket of TEAD2 is a key site for binding EA and its derivatives [4].

3. Synthesis of EA Derivatives [1] [2]

- **Key Reaction:** A common synthetic route involves **peptide coupling** between the carboxylic acid of EA and various amines (e.g., heterocyclic amines, urea/thiourea precursors).
- **Typical Conditions:**
 - **Coupling Agents:** EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
 - **Solvent:** DMF (Dimethylformamide).
 - **Reaction Time:** ~12 hours at room temperature [1].
- **Modification:** The aromatic ring can be modified via Friedel-Crafts acylation and aldol condensation to introduce groups that enhance Michael acceptor reactivity [2].

Mechanism of Action: Beyond Diuresis

Ethacrynic acid and its potent derivatives exhibit multi-target anti-proliferative effects through several mechanisms, as illustrated in the pathway below.



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The diagram above shows the two primary anti-cancer mechanisms of EA derivatives:

- **Inhibition of the Hippo Signaling Pathway:** EA binds to the **palmitoylation pocket of the TEAD transcription factor** [4]. This binding inhibits TEAD's palmitoylation and its interaction with the co-activators YAP/TAZ, ultimately suppressing the transcription of pro-growth and pro-survival genes [4].
- **Inhibition of Glutathione S-Transferase (GST):** The Michael acceptor moiety in EA covalently binds to cysteine residues in **GSTP1-1**, a key enzyme in cellular detoxification that also possesses anti-apoptotic activity [1] [2]. Inhibiting GSTP1-1 can help overcome drug resistance and promote apoptosis in cancer cells [1].

Future Research Directions

The repurposing of **ethacrynic acid** as a lead structure for anti-cancer agents is a promising field. Future work may focus on:

- **Improving Selectivity:** Designing derivatives that maintain potency while reducing off-target effects by leveraging proteome-wide ligandability maps to understand cysteine engagement [5].
- **Combination Therapies:** Exploring the synergy of EA derivatives with existing chemotherapeutic agents, as EA has been shown to enhance the cytotoxicity of drugs like fludarabine and cyclophosphamide in CLL models [6].
- **Targeted Protein Degradation:** Utilizing the cysteine-binding property of EA to create covalent recruiters for Proteolysis-Targeting Chimeras (PROTACs) to degrade specific disease-causing proteins [5].

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